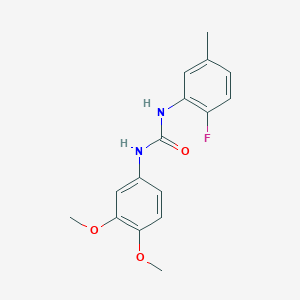
1-(3,4-Dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea is a member of ureas.
Scientific Research Applications
Synthesis and Structure-Activity Relationships in Tyrosine Kinase Inhibitors
- Research Area : Development of inhibitors for fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) using related compounds.
- Key Insight : Compounds like 3-(3,5-dimethoxyphenyl) derivatives are potent inhibitors of FGFR and VEGFR, selective over PDGFR and c-Src, and inhibit the growth of human umbilical vein endothelial cells without affecting tumor cell lines.
- Source : (Thompson et al., 2005).
Arylation of Uracil Derivatives
- Research Area : Development of substituted uracil derivatives.
- Key Insight : The synthesis methods used for producing these derivatives have applications in antiviral and antineoplastic therapies.
- Source : (Gondela & Walczak, 2006).
Anticancer and Antioxidant Agents
- Research Area : Evaluation of phenethylamine-based urea derivatives for cancer treatment.
- Key Insight : Certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as lead compounds in cancer therapy.
- Source : (Özgeriş & Özgeriş, 2021).
Structural Analysis of Related Compounds
- Research Area : Analysis of molecular structures in related urea compounds.
- Key Insight : Understanding the molecular structure is crucial for the application of these compounds in various fields, including pharmaceuticals.
- Source : (Choi et al., 2010).
PET Biomarkers Development
- Research Area : Synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers.
- Key Insight : The urea-containing pharmacophores have applications in molecular imaging of angiogenic processes.
- Source : (Ilovich et al., 2008).
Nonlinear Optical (NLO) Crystal Development
- Research Area : Synthesis of chalcone derivatives for applications in NLO crystals.
- Key Insight : Such compounds show potential for use in advanced optical technologies due to their thermal stability and optical transparency.
- Source : (Joseph et al., 2013).
properties
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea |
|---|---|
Molecular Formula |
C16H17FN2O3 |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C16H17FN2O3/c1-10-4-6-12(17)13(8-10)19-16(20)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
NIJOWPVNHCINGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



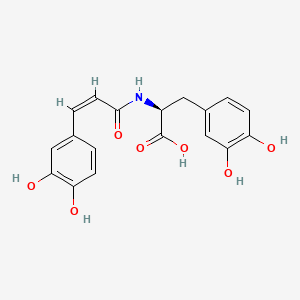
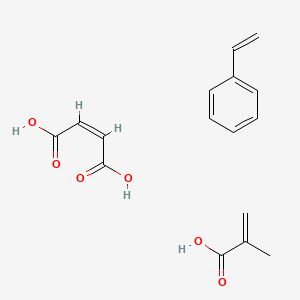
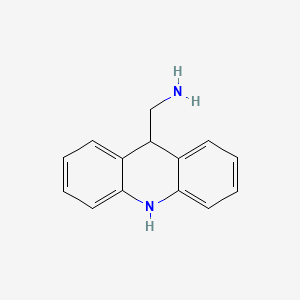
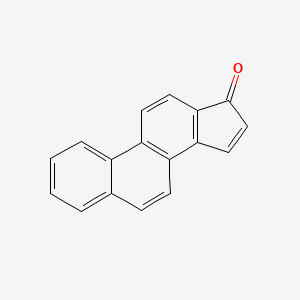
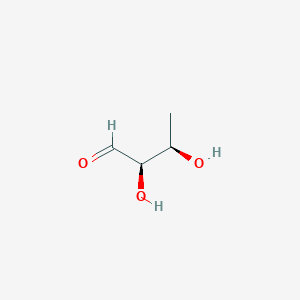
![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)
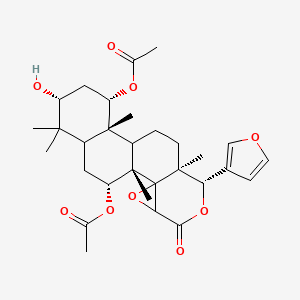
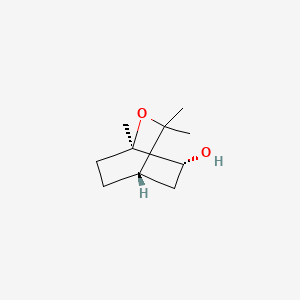

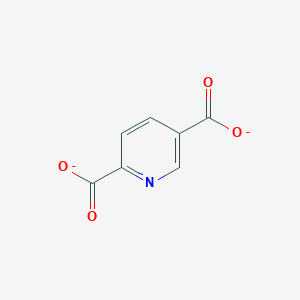
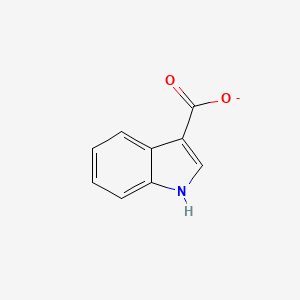
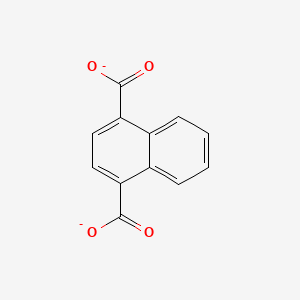
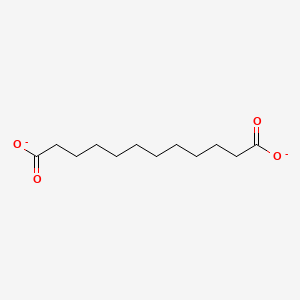
![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)